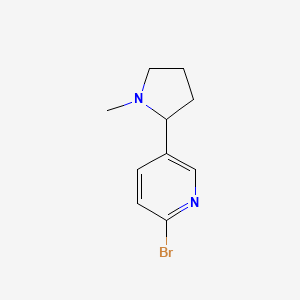
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and a propan-2-yloxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy, methyl, and propan-2-yloxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions and functionalizations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyloxy, methyl, and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate: This compound has a similar pyridine core but differs in the presence of a chloro group instead of a benzyloxy group.
Ethyl 6-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate: Another related compound with a pyridine ring, but with different substituents and a pyrimidine moiety.
Uniqueness
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
methyl 3-methyl-5-phenylmethoxy-2-propan-2-yloxypyridine-4-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-12(2)23-17-13(3)16(18(20)21-4)15(10-19-17)22-11-14-8-6-5-7-9-14/h5-10,12H,11H2,1-4H3 |
InChI Key |
KWORDDVIVQXKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1OC(C)C)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
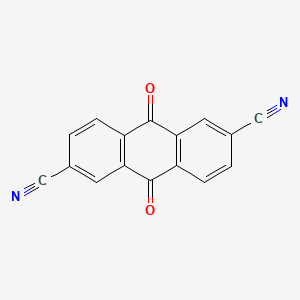
![4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B8520008.png)
![Carbamic acid,n-[2-amino-5-ethoxy-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8520012.png)
![6-Bromo-2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B8520023.png)
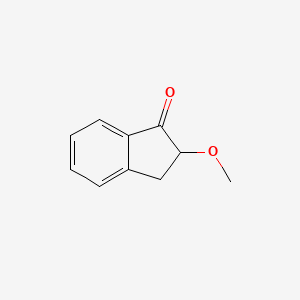
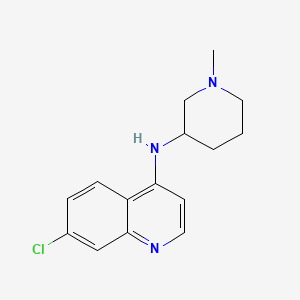
![Benzo[d]oxazole,4-(4-methylphenyl)-](/img/structure/B8520058.png)
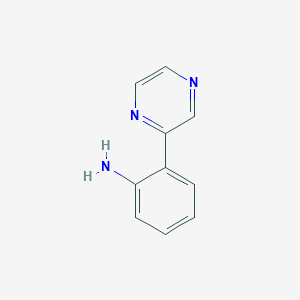
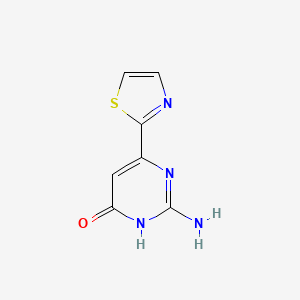
![2-[2-(Aminomethyl)cyclopropyl]benzonitrile](/img/structure/B8520077.png)

